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molecular formula C10H7ClN2O B1497176 3-Chloro-6-(4-hydroxyphenyl)pyridazine CAS No. 99708-46-0

3-Chloro-6-(4-hydroxyphenyl)pyridazine

Cat. No. B1497176
M. Wt: 206.63 g/mol
InChI Key: JSUYLPCPJZSZSI-UHFFFAOYSA-N
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Patent
US07652009B2

Procedure details

A solution of 3-chloro-6-(4-methoxy-phenyl)-pyridazine (Step 1, 2.5 g, 0.0113 mol) in 1 M BBr3/CH2Cl2 (34 mL) was stirred at RT for 16 h. The solution was concentrated in vacuo and the residue was re-dissolved in 100 mL of EtOAc. The organic phase was washed with 40 mL of water followed by 40 mL of brine, dried over Na2SO4 and concentrated in vacuo. The solid was washed with 50% EtOAc/hexane mixture to give the title compound as a yellow solid MS (ESI pos. ion) m/z: 207.2(M+H). Calc'd Exact Mass for C10H7ClN2O: 206.63.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
BBr3 CH2Cl2
Quantity
34 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14]C)=[CH:10][CH:9]=2)=[CH:6][CH:7]=1>B(Br)(Br)Br.C(Cl)Cl>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C1=CC=C(C=C1)OC
Name
BBr3 CH2Cl2
Quantity
34 mL
Type
solvent
Smiles
B(Br)(Br)Br.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was re-dissolved in 100 mL of EtOAc
WASH
Type
WASH
Details
The organic phase was washed with 40 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The solid was washed with 50% EtOAc/hexane mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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